Cas no 21618-67-7 (5-(Trifluoromethyl)uridine)
5-(Trifluoromethyl)uridine Chemical and Physical Properties
Names and Identifiers
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- Uridine,5-(trifluoromethyl)-
- 5-(Trifluoromethyl)uridine
- 5-(TRIFLUOROMETHYL)-URIDINE
- 5-trifluorothymidine
- 5-trifluorouridine
- Uridine 5-(trifluoromethyl)-
- F12672
- P5S86A4Y5H
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
- 5-trifluoromethyluridine
- UNII-P5S86A4Y5H
- UEJHQHNFRZXWRD-UAKXSSHOSA-N
- DTXSID40944217
- Uridine, 5-(trifluoromethyl)-
- MFCD01318077
- 4-Hydroxy-1-pentofuranosyl-5-(trifluoromethyl)pyrimidin-2(1H)-one
- 5-(TRIFLUOROMETHYL)-URIDINE(CONTAINS 20% AMMONIUM ACETATE)
- 21618-67-7
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione
- 1-[(2R, 3R, 4S, 5R)-3, 4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2, 4-dione
- SCHEMBL656923
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- Inchi: 1S/C10H11F3N2O6/c11-10(12,13)3-1-15(9(20)14-7(3)19)8-6(18)5(17)4(2-16)21-8/h1,4-6,8,16-18H,2H2,(H,14,19,20)/t4-,5-,6-,8-/m1/s1
- InChI Key: UEJHQHNFRZXWRD-UAKXSSHOSA-N
- SMILES: FC(C1C(NC(N(C=1)[C@H]1[C@@H]([C@@H]([C@@H](CO)O1)O)O)=O)=O)(F)F
Computed Properties
- Exact Mass: 312.05700
- Monoisotopic Mass: 312.056921
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 494
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _1.1
- Topological Polar Surface Area: 119
Experimental Properties
- Density: 1.765±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.563
- Solubility: Slightly soluble (1.4 g/l) (25 º C),
- PSA: 124.78000
- LogP: -1.83310
5-(Trifluoromethyl)uridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T790515-100mg |
5-(Trifluoromethyl)uridine |
21618-67-7 | 100mg |
$196.00 | 2023-05-17 | ||
| TRC | T790515-1g |
5-(Trifluoromethyl)uridine |
21618-67-7 | 1g |
$ 1270.00 | 2022-06-02 | ||
| TRC | T790515-1000mg |
5-(Trifluoromethyl)uridine |
21618-67-7 | 1g |
$1533.00 | 2023-05-17 | ||
| TRC | T790515-500mg |
5-(Trifluoromethyl)uridine |
21618-67-7 | 500mg |
$ 800.00 | 2023-09-05 | ||
| 1PlusChem | 1P0070ZD-250mg |
Uridine,5-(trifluoromethyl)- |
21618-67-7 | 95% | 250mg |
$910.00 | 2023-12-19 | |
| A2B Chem LLC | AD27065-250mg |
5-(Trifluoromethyl)-uridine |
21618-67-7 | 95% | 250mg |
$788.00 | 2024-01-01 | |
| Ambeed | A578914-1g |
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione |
21618-67-7 | 97% | 1g |
$1052.0 | 2024-04-21 |
5-(Trifluoromethyl)uridine Suppliers
5-(Trifluoromethyl)uridine Related Literature
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1. Conversion of some pyrimidine 2′-deoxyribonucleosides into the corresponding 2′,3′-didehydro-2′,3′-dideoxynucleosidesBhalchandra V. Joshi,T. Sudhakar Rao,Colin B. Reese J. Chem. Soc. Perkin Trans. 1 1992 2537
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2. Studies on organic fluorine compounds. Part 35. Trifluoromethylation of pyrimidine- and purine-nucleosides with trifluoromethyl–copper complexYoshiro Kobayashi,Kenjiro Yamamoto,Toyohira Asai,Masanori Nakano,Itsumaro Kumadaki J. Chem. Soc. Perkin Trans. 1 1980 2755
Additional information on 5-(Trifluoromethyl)uridine
Uridine,5-(trifluoromethyl)-: A Comprehensive Overview
Uridine,5-(trifluoromethyl)-, also known by its CAS registry number 21618-67-7, is a compound of significant interest in the fields of biochemistry and pharmacology. This compound is a derivative of uridine, a nucleoside that plays a crucial role in various biological processes. The trifluoromethyl group attached at the 5-position introduces unique chemical properties that make it a valuable molecule for research and potential therapeutic applications.
The structure of Uridine,5-(trifluoromethyl)- consists of a uracil base linked to a ribose sugar moiety. The trifluoromethyl substitution at the 5-position of the uracil ring alters its electronic properties, potentially enhancing its stability or bioavailability. This modification has been explored in recent studies to understand its impact on nucleic acid interactions and enzymatic activities.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of Uridine,5-(trifluoromethyl)-. Researchers have developed novel methodologies to introduce the trifluoromethyl group at the 5-position with high precision. These methods include transition metal-catalyzed fluorination reactions and enzymatic transformations, which have significantly improved the yield and purity of the compound.
In terms of biological activity, Uridine,5-(trifluoromethyl)- has shown promising results in vitro. Studies have demonstrated its ability to inhibit specific enzymes involved in nucleic acid metabolism, making it a potential candidate for antiviral and anticancer therapies. For instance, recent research highlights its role in modulating RNA-dependent RNA polymerase activity, a key enzyme in viral replication.
The application of Uridine,5-(trifluoromethyl)- extends beyond pharmacology into biotechnology. It has been utilized as a building block in the synthesis of modified nucleic acids for gene editing tools such as CRISPR-Cas9. The trifluoromethyl substitution enhances the stability of these nucleic acids under physiological conditions, improving their efficiency in gene targeting.
Moreover, the environmental impact and safety profile of Uridine,5-(trifluoromethyl)- have been thoroughly investigated. Studies indicate that it is metabolized efficiently in vivo with minimal toxicity to non-target organisms. This makes it a safer alternative to other nucleoside analogs currently in use.
In conclusion, Uridine,5-(trifluoromethyl)- (CAS No. 21618-67-7) is a versatile compound with diverse applications in medicine and biotechnology. Its unique chemical properties and biological activities continue to be explored through cutting-edge research, offering new avenues for drug development and genetic engineering.
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